2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide
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Overview
Description
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pentanamide side chain. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide: A closely related compound with a similar structure but different substitution pattern.
2-Methyl-2-(methylamino)-5-(1h-imidazol-1-yl)pentanamide: Another similar compound featuring an imidazole ring instead of a pyrazole ring.
Uniqueness
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pentanamide side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanamide |
InChI |
InChI=1S/C10H18N4O/c1-10(12-2,9(11)15)5-3-7-14-8-4-6-13-14/h4,6,8,12H,3,5,7H2,1-2H3,(H2,11,15) |
InChI Key |
BVTNIVNHZHVZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CC=N1)(C(=O)N)NC |
Origin of Product |
United States |
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